3-Diazooxindole

Description

Structure

3D Structure

Propriétés

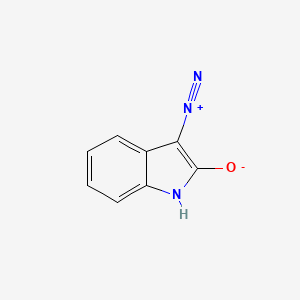

Numéro CAS |

3265-29-0 |

|---|---|

Formule moléculaire |

C8H5N3O |

Poids moléculaire |

159.14 g/mol |

Nom IUPAC |

3-diazonio-1H-indol-2-olate |

InChI |

InChI=1S/C8H5N3O/c9-11-7-5-3-1-2-4-6(5)10-8(7)12/h1-4,9H |

Clé InChI |

JUWOBCNAWKDBSM-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=C(N2)[O-])[N+]#N |

SMILES canonique |

C1=CC=C2C(=C1)C(=C(N2)[O-])[N+]#N |

Origine du produit |

United States |

Synthetic Methodologies for 3 Diazooxindole

Canonical Preparative Approaches for 3-Diazooxindole Derivatives

The synthesis of this compound and its derivatives has traditionally been approached through several established methods. These methods often involve the diazotization of a corresponding 3-aminooxindole precursor or the direct treatment of isatins with diazotizing agents. A common and foundational method involves the reaction of isatin (B1672199) with a hydrazine (B178648) source followed by oxidation, or through a diazo-transfer reaction with a suitable sulfonyl azide.

Research has demonstrated various catalytic systems to facilitate the synthesis of a wide array of this compound derivatives. For instance, rhodium(II) catalysts are frequently employed in reactions involving 3-diazooxindoles. Rh₂(OAc)₄, a common rhodium catalyst, has been used in three-component reactions of 3-diazooxindoles with other reactants like indoles and ethyl glyoxylate (B1226380) to produce mixed 3,3′-bisindoles with high yields and excellent diastereoselectivities. acs.org Similarly, Rh₂(OAc)₄ can catalyze couplings with N,N-disubstituted anilines and glyoxylates, yielding 3-aryl-3-substituted oxindoles.

Gold(I)-catalyzed cross-coupling reactions represent another significant approach. A versatile method for synthesizing (E)-3-alkylideneoxindoles involves the reaction of 3-diazooxindoles with diazoesters in the presence of a gold(I) catalyst. acs.org This method has been shown to be highly stereoselective. acs.org

Furthermore, metal-free approaches have been developed. For example, 3-diazooxindoles can undergo electrophilic addition with H-phosphine oxides at elevated temperatures (60°C) without the need for a metal catalyst, resulting in the formation of (Z)-phosphinic hydrazides. researchgate.net Brønsted acids, such as trifluoromethanesulfonic acid (TfOH), have also been used to catalyze the alkylation of styrenes with 3-diazooxindoles, yielding 3-aryloxindoles with high stereoselectivity. ntu.edu.sgresearchgate.net

The following table summarizes selected canonical preparative approaches for this compound derivatives:

| Catalyst/Reagent | Reactants | Product Type | Yield | Reference |

| Rh₂(OAc)₄ | 3-Diazooxindoles, Indoles, Ethyl Glyoxylate | Mixed 3,3′-Bisindoles | High | acs.org |

| Rh₂(esp)₂ | This compound, N-allyl-N-methylaniline | 3-allyl-3-(amino)oxindoles | 93% | rsc.org |

| Gold(I) complex | 3-Diazooxindoles, Diazoesters | (E)-3-Alkylideneoxindoles | Good | acs.org |

| TfOH | 3-Diazooxindoles, Styrenes | 3-Aryloxindoles | Good | ntu.edu.sgresearchgate.net |

| None (Thermal) | 3-Diazooxindoles, H-phosphine oxides | (Z)-Phosphinic Hydrazides | 50-89% | researchgate.net |

Contemporary Methods for In Situ Generation of this compound

The inherent reactivity and potential instability of this compound have led to the development of contemporary methods for its in situ generation. This approach, where the diazo compound is generated and consumed in the same reaction vessel, circumvents issues related to its isolation and storage. These methods often start from more stable precursors like isatins or their derivatives.

One prominent strategy involves the reaction of isatins with hydrazones. For instance, a pseudo-three-component synthesis of spiro[dihydrofuran-2,3′-oxindoles] relies on the in situ generation of this compound from isatin hydrazone. eco-vector.comcolab.ws This transiently formed diazo compound then undergoes a formal [4+1] cycloaddition with [e]-fused 1H-pyrrole-2,3-diones. eco-vector.com

Multicomponent reactions frequently utilize the in situ generation of diazo compounds. A zinc(II)-catalyzed [2+2+1] annulation of internal alkenes, diazooxindoles, and isocyanates to form spirooxindoles involves the in situ formation of a reactive intermediate from the diazooxindole. acs.org This intermediate then participates in the multicomponent cascade. acs.org Similarly, rhodium(III)-catalyzed reactions can involve the in situ generation of a tricyclic core from 3-diazooxindoles in the synthesis of benzo[c]naphthyridinone derivatives. rsc.orgrsc.org

Transition metal-catalyzed C-H insertion reactions also benefit from the in situ generation of carbenoids from 3-diazooxindoles. Chiral bis(imidazoline) NCN pincer iridium(III) complexes have been used to catalyze the asymmetric carbenoid C-H insertion of 3-diazooxindoles into 1,4-cyclohexadiene (B1204751). The diazo compound serves as a precursor to the metal carbenoid, which is the key reactive species.

The following table highlights selected contemporary methods involving the in situ generation of this compound or its reactive intermediates:

| Reaction Type | Catalyst/Reagent | Precursor | Key Transformation | Reference |

| Pseudo-Three-Component Reaction | None | Isatin Hydrazone | [4+1] Cycloaddition | eco-vector.comcolab.ws |

| [2+2+1] Annulation | Zinc(II) | This compound | Multicomponent Reaction | acs.org |

| Domino Annulation | Rhodium(III) | This compound | Ring-Expansion | rsc.orgrsc.org |

| Asymmetric C-H Insertion | Iridium(III) Complex | This compound | Carbenoid Formation | mdpi.com |

Scale-Up Considerations in this compound Synthesis

The transition from laboratory-scale synthesis to larger, gram-scale production of this compound and its derivatives introduces several practical considerations. These include reaction efficiency, safety, purification methods, and catalyst loading.

Several studies have successfully demonstrated the scalability of reactions involving 3-diazooxindoles. For example, the synthesis of a chiral 3-substituted oxindole (B195798) via asymmetric carbenoid C-H insertion was scaled up to a 2 mmol scale without any loss in yield or enantioselectivity. In another instance, the synthesis of 3,3-disubstituted oxindoles was performed on a 10 mmol scale by adding the this compound in portions to a solution containing the catalyst and other reactants. rsc.org This portion-wise addition can help to control the reaction rate and temperature on a larger scale.

A gram-scale reaction for the synthesis of a phosphinic hydrazide derivative was achieved by reacting 2.0 g of a this compound derivative with 1.7 g of diphenylphosphine (B32561) oxide. researchgate.net A key advantage of this particular scale-up was the direct crystallization of the product from the reaction mixture, which simplifies the work-up and purification process, a significant consideration for industrial applications. researchgate.net

The synthesis of 3,2′-pyrrolinyl spirooxindoles has also been successfully conducted on a gram scale, demonstrating the practical applicability of the developed catalytic system. scispace.com Similarly, a rhodium(III)-catalyzed annulation for the synthesis of benzo[c]naphthyridinone derivatives was scaled up from 0.2 mmol to 5.0 mmol without a significant decrease in the reaction yield. rsc.org

Microwave-assisted synthesis is another technique that can be amenable to scale-up, offering potential advantages in terms of reaction time and efficiency. rsc.org While not explicitly a scale-up study, the efficiency of microwave-assisted synthesis of 3,3-disubstituted oxindoles suggests its potential for larger-scale production. rsc.org

The following table provides examples of successful scale-up syntheses involving 3-diazooxindoles:

| Product Type | Scale | Catalyst/Method | Key Observation | Reference |

| Chiral 3-Substituted Oxindole | 2 mmol | Iridium(III) Complex | No loss in yield or enantioselectivity | |

| 3,3-Disubstituted Oxindole | 10 mmol | Rh₂(esp)₂ | Portion-wise addition of diazo compound | rsc.org |

| Phosphinic Hydrazide Derivative | 3.0 g (product) | Metal-free, thermal | Direct crystallization of product | researchgate.net |

| Benzo[c]naphthyridinone Derivative | 5.0 mmol | Rhodium(III) Complex | No significant decrease in yield | rsc.org |

| 3,2′-Pyrrolinyl Spirooxindole | Gram-scale | Nickel(II) Complex | High yield and stereoselectivity maintained | scispace.com |

Elucidation of Reactivity Profiles and Reaction Mechanisms

Pathways Involving Metal-Carbenoid Intermediates Derived from 3-Diazooxindole

The reaction of this compound with transition metal catalysts, such as those based on rhodium, iridium, gold, ruthenium, and palladium, leads to the extrusion of dinitrogen (N₂) and the in-situ formation of a transient metal-carbene (or carbenoid) species. dicp.ac.cnu-tokyo.ac.jpnih.gov These highly reactive intermediates are electrophilic and are central to a variety of powerful bond-forming reactions, including carbene transfers and insertions. u-tokyo.ac.jpnih.gov

Structural Characteristics of Metal-Carbenoid Species

A metal-carbenoid is a species containing a carbon atom that resembles a carbene but is stabilized through coordination to a metal center. u-tokyo.ac.jp This interaction tempers the high reactivity of the free carbene, allowing for controlled and selective transformations. u-tokyo.ac.jp The carbenoid derived from this compound is classified as a donor/acceptor-substituted carbenoid; the oxindole (B195798) ring acts as the donor group, and the adjacent carbonyl functions as the acceptor group. nih.gov This substitution pattern enhances the stability of the carbenoid, which in turn leads to greater selectivity in its subsequent reactions compared to more reactive acceptor/acceptor carbenoids. nih.gov

The geometry and electronic properties of the metal-carbenoid complex are highly dependent on the metal and its associated ligands. For instance, in rhodium(II)-catalyzed reactions, density functional theory (DFT) calculations on the cyclopropanation of styrene (B11656) indicate that the reaction proceeds via a concerted but asynchronous mechanism. rsc.org The nitrogen extrusion step is typically the rate-limiting part of the catalytic cycle. rsc.org Computational studies of a Ru(II)-Pheox catalyst system suggest that π-π interactions between the oxindole ring of the carbene complex and the aromatic rings of the chiral ligand create a specific chiral environment, which is key to inducing high enantioselectivity in subsequent reactions. rsc.org

Intermolecular Carbene Transfer Reactions

Intermolecular reactions of this compound-derived carbenoids are a powerful tool for constructing carbon-carbon bonds. Key examples include cyclopropanation and C-H bond functionalization.

Cyclopropanation: The reaction of the metal-carbenoid with olefins is a well-established method for synthesizing spiro-cyclopropyloxindoles. rsc.org Ruthenium(II)-phenyloxazoline (Ru(II)-Pheox) complexes have proven to be effective catalysts for these transformations, affording products in high yields with excellent diastereoselectivity and enantioselectivity. rsc.orgrsc.org The choice of catalyst, solvent, and temperature can significantly influence the stereochemical outcome. rsc.org For example, using a specific Ru(II)-Pheox catalyst in toluene (B28343) at 0 °C optimized both the trans/cis ratio and the enantiomeric excess of the resulting spiro-cyclopropyloxindole. rsc.org

| Catalyst (1 mol%) | Solvent | Temp. (°C) | Yield (%) | trans/cis Ratio | ee (%) [trans] |

| Ru(II)-Pheox 6a | CH₂Cl₂ | rt | 98 | 85:15 | 78 |

| Ru(II)-Pheox 6e | CH₂Cl₂ | rt | 98 | 93:7 | 92 |

| Ru(II)-Pheox 6e | Toluene | rt | 98 | 97:3 | 94 |

| Ru(II)-Pheox 6e | Toluene | 0 | 98 | 97:3 | 96 |

| Data derived from the spirocyclopropanation of N-Boc-3-diazooxindole with styrene, as reported in studies using Ru(II)-Pheox catalysts. rsc.org |

C-H Insertion: The insertion of a this compound-derived carbene into a C-H bond provides a direct method for C-H functionalization. Chiral iridium(III) complexes have been successfully employed for the asymmetric C-H insertion of 3-diazooxindoles into the C(sp³)–H bonds of 1,4-cyclohexadiene (B1204751). rhhz.net These reactions proceed with high yields and excellent enantioselectivities for a range of substituted 3-diazooxindoles. rhhz.net The electronic nature of substituents on the oxindole ring affects reactivity, with electron-donating groups generally leading to higher yields. rhhz.net

| R¹ | R² | Yield (%) | ee (%) |

| H | Me | 99 | 98 |

| 5-Me | Me | 95 | 99 |

| 5-OMe | Me | 76 | 99 |

| 5-F | Me | 75 | 98 |

| 5-Cl | Me | 65 | 98 |

| 6-Cl | Me | 94 | 99 |

| 7-Cl | Me | 42 | 51 |

| Data from the asymmetric C-H insertion of substituted 3-diazooxindoles into 1,4-cyclohexadiene catalyzed by a chiral Iridium(III) complex. rhhz.net |

Multicomponent Reactions: The electrophilic carbenoid can also be trapped in multicomponent reactions. For example, rhodium(II)-catalyzed three-component reactions between 3-diazooxindoles, N,N-disubstituted anilines, and glyoxylates produce 3-aryl-3-substituted oxindoles through the formation of a zwitterionic intermediate that is subsequently trapped. Similarly, gold-catalyzed reactions with tryptamine (B22526) derivatives lead to dearomative cyclization, forming C-3-oxindole fused pyrroloindolines with high diastereoselectivity. researcher.lifenih.gov This process involves the nucleophilic addition of tryptamine to the gold carbenoid, followed by intramolecular cyclization. nih.gov

Intramolecular Carbene Insertion Processes

When the substrate contains suitably positioned C-H bonds, the metal-carbenoid can undergo intramolecular insertion reactions to form new ring systems. These reactions are powerful strategies for synthesizing complex polycyclic and heterocyclic scaffolds.

Palladium catalysts have been shown to promote the intramolecular enantioselective C(sp³)–H insertion of donor-donor carbenes to construct decorated indolines with two adjacent stereocenters. nih.gov A proposed mechanism for these transformations involves a stepwise Mannich-type pathway via a zwitterionic intermediate, which differs from the concerted pathway often associated with rhodium catalysis. nih.gov

Rhodium(III) catalysts can facilitate a sequential C-H activation and cyclization process. The reaction of N-methoxyarylamides with 3-diazooxindoles involves the generation of a rhodium-carbenoid intermediate. sci-hub.se Subsequent migratory insertion of a rhodium-aryl bond into the carbene center forms a rhodacycle intermediate, which, after protonolysis and intramolecular cyclization, yields isochromenoindolone structures. sci-hub.se

1,3-Dipolar Cycloaddition Reactivity of this compound

In addition to its role as a carbene precursor, the this compound molecule can function as a 1,3-dipole in cycloaddition reactions. This reactivity provides access to five- and six-membered heterocyclic systems fused or spiro-linked to the oxindole core.

Regiochemical and Stereochemical Control in [3+2] Cycloadditions

The [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition, is a prominent reaction manifold for this compound. researchgate.net A common strategy involves the rhodium(II)-catalyzed reaction of 3-diazooxindoles with aldehydes. frontiersin.org In this process, the initially formed rhodium-carbenoid reacts with the aldehyde to generate a carbonyl ylide intermediate. This ylide, a 1,3-dipole, is then trapped by a second molecule of the aldehyde in a [3+2] cycloaddition to afford spiro-dioxolanes with high diastereoselectivity. frontiersin.org When the ylide is trapped by other dipolarophiles, different spiroheterocycles can be formed.

Another important class of [3+2] cycloadditions involves the reaction of this compound with arynes, generated in situ, to produce spiro-3H-indazoles. dntb.gov.ua Furthermore, complex multicomponent reactions can be designed to proceed through a 1,3-dipole derived from this compound. For instance, a zinc(II)-catalyzed [2+2+1] annulation of internal alkenes, diazooxindoles, and isocyanates proceeds via a spirocyclic 1,3-dipole intermediate, which is generated from an initial [4+1] annulation between the diazooxindole and the isocyanate. This intermediate then undergoes a subsequent cycloaddition with the alkene to furnish multisubstituted spirooxindoles.

| Dipolarophile | Catalyst/Conditions | Dipole Type | Product Type | Ref. |

| Aldehydes | Rh₂(OAc)₄ | Carbonyl Ylide | Spiro[indolo-dioxolane] | frontiersin.org |

| Arynes | CsF, 18-crown-6 | This compound | Spiro-3H-indazole | dntb.gov.ua |

| Internal Alkenes / Isocyanates | Zn(OTf)₂ | In situ generated spirocyclic dipole | Multisubstituted Spirooxindole | |

| Representative [3+2] cycloaddition reactions involving this compound or its derived intermediates. |

Exploration of [3+3] Cycloaddition Manifolds

The [3+3] cycloaddition offers a route to six-membered heterocyclic rings. While less common for this compound itself, this reaction type has been successfully developed for closely related substrates, demonstrating its potential. A notable example is the highly diastereo- and enantioselective [3+3] cycloaddition of spirocyclopropyl oxindoles (which can be synthesized from 3-diazooxindoles) with nitrones. nih.gov In this reaction, the donor-acceptor cyclopropane (B1198618) acts as a three-carbon synthon that reacts with the nitrone (a 1,3-dipole) to form optically active oxindole-based spirocyclic tetrahydro-1,2-oxazines. nih.gov The development of such reactions highlights the synthetic potential of expanding the cycloaddition chemistry of the oxindole scaffold to include [3+3] annulations for accessing novel spirocyclic systems. nih.gov

Electrophilic Activation and Substitution Pathways

The reactivity of this compound is prominently characterized by its participation in electrophilic activation and substitution pathways, often mediated by transition metal catalysts. A primary route involves the generation of transient electrophilic metal carbene intermediates. Under the influence of catalysts like rhodium(II) acetate (B1210297) (Rh₂(OAc)₄), this compound undergoes dinitrogen extrusion to form a rhodium-associated carbene. This highly reactive species can then engage in a variety of transformations.

One significant pathway is the formation of onium ylides. In the presence of nucleophiles such as anilines or water, the rhodium carbene is trapped to form ammonium (B1175870) or oxonium ylides, respectively. rhhz.net These ylide intermediates are susceptible to electrophilic trapping. For instance, in a three-component reaction, an oxonium ylide generated from this compound and water can be efficiently trapped by formaldehyde (B43269) (in the form of formalin) to produce 3-hydroxy-3-hydroxymethyloxindoles. rhhz.netacs.org Similarly, trapping ammonium ylides with formaldehyde yields 3-amino-3-hydroxymethyloxindoles. rsc.org The electrophilicity of the trapping agent is crucial; other aliphatic aldehydes like ethanal or propanal fail to yield the desired products, likely due to their weaker electrophilic character and increased steric hindrance. acs.org

The scope of this electrophilic trapping strategy is broad, accommodating various substituents on the this compound framework. Electron-donating and electron-withdrawing groups on the aromatic ring are generally well-tolerated, leading to the desired products in moderate to good yields. acs.org

Table 1: Rh(II)-Catalyzed Three-Component Reaction of Substituted 3-Diazooxindoles with Water and Formalin acs.orgReaction conditions: N-benzyl-3-diazooxindole (1a) and formalin were reacted in the presence of Rh₂(OAc)₄ in EtOAc at 60 °C.

| Entry | Substituent on this compound | Product | Yield (%) |

|---|---|---|---|

| 1 | H | N-benzyl-3-hydroxy-3-hydroxymethyloxindole | 70 |

| 2 | 5-Me | 5-Methyl-N-benzyl-3-hydroxy-3-hydroxymethyloxindole | 73 |

| 3 | 5-F | 5-Fluoro-N-benzyl-3-hydroxy-3-hydroxymethyloxindole | 55 |

| 4 | 5-Cl | 5-Chloro-N-benzyl-3-hydroxy-3-hydroxymethyloxindole | 61 |

| 5 | 7-F | 7-Fluoro-N-benzyl-3-hydroxy-3-hydroxymethyloxindole | 65 |

Beyond catalyst-mediated pathways, this compound can also function directly as an electrophile in metal-free conditions. In reactions with H-phosphine oxides, this compound acts as an N-terminal electrophile, leading to the formation of phosphinic hydrazides through an electrophilic addition mechanism. This transformation proceeds without the need for a metal catalyst or a base, highlighting the inherent electrophilic nature of the diazo group in this specific context.

Radical-Mediated Transformations Involving this compound

While ionic pathways dominate its known chemistry, this compound is also a competent precursor for radical-mediated transformations. Diazo compounds, in general, can be converted into carbon-centered radicals through processes like proton-coupled electron transfer (PCET), initiated by photocatalysts or certain transition metals like iron. nih.govorganic-chemistry.org These generated radicals can participate in a variety of cascade reactions.

One such application is in multicomponent Minisci-type reactions. More broadly, a general strategy involves the transformation of a diazo compound into a carbon radical, which then selectively adds to an alkene. nih.gov This addition generates a new radical species that can be trapped in subsequent steps, such as through a thiol-assisted hydrogen atom transfer (HAT) to achieve hydroalkylation, or via an iron-catalyzed cycle for azidoalkylation. nih.govorganic-chemistry.org These radical-mediated approaches are highly complementary to the more common cyclopropanation reactions and proceed under mild conditions with high functional group tolerance. organic-chemistry.org The ability to generate radicals from this compound opens up synthetic routes that are distinct from its electrophilic carbene chemistry, enabling the construction of complex molecular architectures through different mechanistic manifolds. researchgate.net

Computational Chemistry and Mechanistic Validation

Density Functional Theory (DFT) has proven to be an invaluable tool for elucidating the complex reaction mechanisms of this compound. DFT calculations provide detailed insights into reaction energy profiles, the structures of transition states, and the origins of chemo- and stereoselectivity.

For example, DFT studies on the rhodium(II)-catalyzed cyclopropanation reaction between this compound and styrene have been conducted to compare the catalyzed and uncatalyzed pathways. researchgate.netrsc.org These calculations revealed that the nitrogen extrusion step to form the rhodium carbene is the rate-limiting step of the catalytic cycle. researchgate.netrsc.org The subsequent cyclopropanation step, which is stereoselectivity-determining, proceeds through a single, concerted but asynchronous transition state. researchgate.netrsc.org The calculations successfully predicted the diastereomeric ratios and enantiomeric excess, showing good agreement with experimental results. researchgate.net The high trans-diastereoselectivity was attributed to π-π stacking interactions between the oxindole ring of the carbene and the phenyl group of styrene, while enantioselectivity was governed by steric interactions with the chiral ligands on the rhodium catalyst. researchgate.netrsc.org

In another study, DFT calculations were used to investigate the iridium-catalyzed C-H insertion of 3-diazooxindoles into 1,4-cyclohexadiene. The calculations suggested a stepwise mechanism involving hydride transfer followed by C-C bond formation, rather than a concerted pathway. rhhz.net Non-covalent interaction (NCI) analysis of the transition states helped to explain the observed high enantioselectivity by identifying stabilizing interactions, such as C-H···Cl and π-π stacking, in the favored transition state. rhhz.net

DFT is also employed to understand reactivity in metal-free systems. In the B(C₆F₅)₃-catalyzed C-H functionalization of phenols with diazoesters, DFT calculations showed that a mechanism involving B(C₆F₅)₃ bonding to the carbonyl oxygen is more favorable than previously proposed pathways. researchgate.net This bonding reduces steric hindrance and lowers the LUMO energy, facilitating the reaction. researchgate.net

Kinetic Isotope Effect (KIE) studies are a powerful experimental method for probing reaction mechanisms, particularly for identifying the rate-determining step. wikipedia.orgprinceton.edu This technique involves measuring the difference in reaction rates when an atom in a reactant is replaced by one of its heavier isotopes (e.g., hydrogen with deuterium).

A KIE study was conducted for the zinc(II)-catalyzed [2+2+1] annulation of internal alkenes, 3-diazooxindoles, and isocyanates. By comparing the reaction rate of the standard internal alkene with its deuterated counterpart, an inverse secondary deuterium (B1214612) kinetic isotope effect (kH/kD) of 0.86 was measured. A KIE value close to 1, or an inverse KIE (kH/kD < 1), suggests that the cleavage of the C-H bond is not involved in the rate-limiting step of the reaction. wikipedia.org This result supported a proposed mechanism where the rate-determining step occurs prior to any C-H bond cleavage of the internal alkene.

Catalytic Transformations Utilizing 3 Diazooxindole

Transition Metal-Catalyzed Reactivity

Rhodium (Rh)-Catalyzed Reactions

3-Diazooxindole is a versatile precursor for the synthesis of spirocyclic indole (B1671886) derivatives, owing to its diazo group at the C3 position of the oxindole (B195798) scaffold. This structural feature allows for unique reactivity in various catalytic transformations, particularly those mediated by rhodium catalysts.

The catalytic asymmetric cyclopropanation of olefins with this compound is a prominent method for synthesizing chiral spiro-cyclopropyloxindoles, which are of significant interest in medicinal chemistry. thieme-connect.com The first successful catalytic asymmetric cyclopropanation using this compound was achieved with Rh₂(S-PTTL)₄ as the catalyst. thieme-connect.com This reaction, when carried out with a 1 mol% catalyst loading, provides good yields of the spiro-cyclopropyloxindole product with moderate to good enantioselectivity and excellent diastereoselectivity. thieme-connect.com

The reaction's scope has been explored with various styrenes. For instance, styrenes bearing electron-withdrawing groups at the 4-position of the phenyl ring yield the product with moderate enantioselectivity and excellent diastereoselectivity. thieme-connect.com Similarly, 4-methylstyrene (B72717) and 4-methoxystyrene (B147599) also participate effectively in the reaction. thieme-connect.com Density functional theory (DFT) calculations have provided insights into the mechanism and stereoselectivity of these reactions. The calculations suggest that the cyclopropanation step is a single concerted but asynchronous process, and it is the stereoselectivity-determining step of the catalytic cycle. rsc.orgresearchgate.net The high trans-diastereoselectivity is attributed to π–π interactions between the indole ring of the carbenoid and the phenyl group of the styrene (B11656). rsc.org The enantioselectivity is influenced by steric interactions between the styrene's phenyl ring and the catalyst's phthalimido group, as well as aromatic interactions like π–π and CH–π stacking in the transition states. rsc.org

Recent advancements have focused on developing heterogenized chiral dirhodium catalysts to improve recyclability and reuse. d-nb.infonih.gov Dirhodium coordination polymers, such as [Rh₂(L1)₂]n and [Rh₂(L2)₂]n, have demonstrated excellent catalytic performance in the asymmetric cyclopropanation of styrene and this compound. d-nb.infonih.gov These catalysts can be easily recovered and reused without a significant loss in their catalytic efficiency. d-nb.infonih.govresearchgate.net

Table 1: Catalytic Asymmetric Cyclopropanation of this compound with Various Olefins

| Substrate (R) | Yield (%) | trans/cis Ratio | ee of trans (%) |

|---|---|---|---|

| 4-ClC₆H₄ | >99 | 97:3 | 65 |

| 3-ClC₆H₄ | 98 | 98:2 | 60 |

| 2-ClC₆H₄ | 92 | 96:4 | 66 |

| 4-FC₆H₄ | >99 | 96:4 | 64 |

| 4-MeC₆H₄ | >99 | 96:4 | 61 |

| 4-MeOC₆H₄ | 98 | 94:6 | 48 |

Data sourced from Arai, T., & Awata, A. (2013). The first catalytic asymmetric cyclopropanation using styrene and diazooxindole was achieved with Rh2(S-PTTL)4. Synlett, 24(01), 29-32. thieme-connect.com

Rhodium-catalyzed C-H functionalization of various substrates using 3-diazooxindoles provides a direct and efficient pathway for constructing 3-substituted oxindoles. rhhz.net This strategy has been successfully applied to a wide range of substrates, including indoles, pyrroles, and N,N-disubstituted anilines. rhhz.net

A notable application is the Rh(III)-catalyzed C-H activation and cyclization of N-methoxyarylamides with 3-diazooxindoles to synthesize isochromenoindolones. rsc.orgnih.govsci-hub.seresearchgate.net This sequential reaction involves the formation of both C-C and C-O bonds in a single pot, offering a broad substrate scope and good functional group tolerance. nih.govsci-hub.se The proposed mechanism involves the formation of a five-membered rhodacyclic intermediate via ortho C-H bond activation of the N-methoxyarylamide. sci-hub.semdpi.com This intermediate then reacts with the this compound to generate a rhodium-carbene species, which undergoes migratory insertion and subsequent protonolysis to afford the final product. sci-hub.semdpi.com

The electronic properties of the substituents on both the N-methoxyarylamide and the this compound influence the reaction's efficiency. sci-hub.se For instance, electron-donating groups on the this compound generally lead to higher yields. sci-hub.se The reaction has been successfully scaled up to the gram scale without a loss of efficiency. sci-hub.se

Furthermore, rhodium(II) complexes, in combination with a quinine-derived squaramide, have been shown to catalyze highly efficient asymmetric three-component reactions between 3-diazooxindoles, indoles, and nitroalkenes. nih.gov This cascade C-H functionalization/asymmetric Michael addition sequence leads to the formation of optically active 3,3'-bis(indole)s. nih.gov

Table 2: Rh(III)-Catalyzed Synthesis of Isochromenoindolones

| N-Methoxyarylamide Substituent | This compound Substituent | Product | Yield (%) |

|---|---|---|---|

| H | N-Me | 4a | 90 |

| 4-Me | N-Me | 4b | 85 |

| 4-OMe | N-Me | 4c | 92 |

| 4-F | N-Me | 4f | 88 |

| 4-Cl | N-Me | 4g | 85 |

| H | N-H | 6a | 55 |

| H | N-Et | 6b | 62 |

| H | 5-OMe | 6f | 85 |

Data sourced from Ko, G. H., et al. (2021). Rhodium(III)-Catalyzed Sequential C-H Activation and Cyclization from N-Methoxyarylamides and 3-Diazooxindoles for the Synthesis of Isochromenoindolones. Chemistry–An Asian Journal, 16(20), 3179-3187. sci-hub.se

Rhodium catalysts are highly effective in mediating multi-component reactions involving 3-diazooxindoles, leading to the construction of complex molecular architectures in a single step. These reactions often proceed through the formation of a rhodium carbene intermediate, which can then be trapped by various nucleophiles and electrophiles.

One such example is the Rh₂(OAc)₄-catalyzed three-component reaction of 3-diazooxindoles with indoles and isatin-derived N-Boc ketimines. rsc.org This process provides a straightforward method for the synthesis of functionalized 3,3′,3′′-trisindoles with high yields and moderate to excellent diastereoselectivities. rsc.org The reaction is believed to proceed through the formation of a zwitterionic intermediate from the rhodium carbenoid and indole, which is then trapped by the ketimine. rsc.org

Another significant multi-component reaction is the Rh(II)-catalyzed formal [4+1]-cycloaddition between 3-diazooxindoles and 1,3-heterodienes, such as vinyl isocyanates. researchgate.net This reaction allows for the construction of spirooxindole pyrrolones under mild conditions with good to excellent yields. researchgate.net Similarly, a formal [4+1] cycloaddition with the Danishefsky diene has been developed to access spirooxindole cyclopentenones. researchgate.net

Furthermore, Rh(II) catalysts facilitate three-component couplings between 3-diazooxindoles, amines, and electrophiles. For instance, the reaction of 3-diazooxindoles with N,N-disubstituted anilines and glyoxylates, catalyzed by Rh₂(OAc)₄, yields 3-aryl-3-substituted oxindoles in good yields. This transformation proceeds via the formation of a zwitterionic intermediate through carbene transfer, followed by an aldol-type trapping.

Table 3: Rhodium-Catalyzed Three-Component Reaction for 3,3′,3′′-Trisindole Synthesis

| This compound (R¹) | Indole (R²) | Ketimine (R³) | Yield (%) | dr |

|---|---|---|---|---|

| Bn | H | H | 93 | 85:15 |

| Me | H | H | 92 | 84:16 |

| Bn | 5-Me | H | 94 | 86:14 |

| Bn | H | 5-Me | 91 | 83:17 |

| Bn | H | 5-Br | 89 | 88:12 |

Data sourced from Mei, L. Y., Tang, X. Y., & Shi, M. (2014). Rhodium-catalyzed three-component reaction of 3-diazooxindoles with indoles and isatin-derived ketimines: a facile and versatile approach to functionalized 3,3′,3′′-trisindoles. Organic & Biomolecular Chemistry, 12(7), 1149-1156. rsc.org

Rhodium-catalyzed rearrangements of intermediates derived from 3-diazooxindoles offer powerful strategies for the synthesis of complex oxindole-containing structures. A key example is the Doyle-Kirmse reaction, which involves the reaction of a metal carbene with an allyl sulfide, leading to a rhhz.netrsc.org-sigmatropic rearrangement of the resulting sulfur ylide. rsc.orgwikipedia.org

A novel Rh₂(esp)₂-catalyzed Doyle-Kirmse reaction has been developed to access unprotected 3-allyl- and 3-allenyl-3-thiooxindoles. rsc.org This reaction proceeds in good to excellent yields under mild conditions and is characterized by its atom economy and high turnover number. rsc.org The reaction is believed to proceed through a non-radical pathway. rsc.org The scope of the Doyle-Kirmse reaction is not limited to allyl substrates; propargyl sulfides can also be used to generate allene (B1206475) products. wikipedia.org

In addition to the Doyle-Kirmse reaction, other rhodium-catalyzed rearrangements have been explored. For instance, the Rh(II)-catalyzed reaction of vinyl ketenes with 3-diazooxindoles initiates a formal rsc.org-migration of an intermediate cyclopropyl (B3062369) ketene (B1206846) to afford spirooxindoles. researchgate.net This diastereoselective cyclopropanation followed by rearrangement provides access to spirooxindole cyclopentenones in good to excellent yields. researchgate.net

Table 4: Rh(II)-Catalyzed Doyle-Kirmse Reaction of 3-Diazooxindoles

| This compound Substituent | Allyl Sulfide | Product Type | Yield (%) |

|---|---|---|---|

| N-H | Allyl phenyl sulfide | 3-allyl-3-thiooxindole | 95 |

| N-Me | Allyl phenyl sulfide | 3-allyl-3-thiooxindole | 92 |

| N-Bn | Cinnamyl phenyl sulfide | 3-allyl-3-thiooxindole | 88 |

| N-H | Propargyl phenyl sulfide | 3-allenyl-3-thiooxindole | 85 |

| N-Me | Propargyl phenyl sulfide | 3-allenyl-3-thiooxindole | 81 |

Data based on findings from Li, Y., et al. (2020). Rh(ii)-catalyzed Doyle–Kirmse reaction: access to unprotected 3-allyl/3-allenyl-3-(thio)oxindoles. Organic & Biomolecular Chemistry, 18(3), 438-442. rsc.org

The rhodium-catalyzed decomposition of 3-diazooxindoles is a common method for generating rhodium carbenoid species, which can react with various nucleophiles to form ylides. rsc.orgacs.org These ylides are highly reactive intermediates that can be trapped by electrophiles to construct diverse molecular scaffolds.

A prominent application of this methodology is the three-component reaction of 3-diazooxindoles, anilines or water, and formaldehyde (B43269). acs.org This Rh₂(OAc)₄-catalyzed process proceeds through the formation of ammonium (B1175870) or oxonium ylides, which are then trapped by formaldehyde in an aldol-type addition. acs.org This atom- and step-economic transformation provides access to a range of 3-amino-3-hydroxymethyloxindoles and 3-hydroxy-3-hydroxymethyloxindoles in good to excellent yields. acs.org The proposed mechanism involves the decomposition of the this compound by Rh₂(OAc)₄ to form a rhodium carbene, which then reacts with an aniline (B41778) or water to generate the corresponding ylide. acs.org

The scope of this ylide trapping methodology has been extended to other electrophiles. For example, rhodium-catalyzed reactions of 3-diazooxindoles with indoles can generate a zwitterionic intermediate that can be trapped by activated imines or ethyl glyoxylate (B1226380). rsc.org This has led to the development of efficient syntheses for functionalized 3,3′,3′′-trisindoles and mixed 3,3′-bisindoles. rsc.orgacs.org Furthermore, the intramolecular trapping of ylides has also been explored, leading to the synthesis of complex heterocyclic systems. arkat-usa.org

Table 5: Rhodium-Catalyzed Three-Component Ylide Trapping Reactions

| This compound (R¹, R²) | Nucleophile | Electrophile | Product Type | Yield (%) |

|---|---|---|---|---|

| Bn, H | Water | Formaldehyde | 3-hydroxy-3-hydroxymethyloxindole | 70 |

| Me, H | Water | Formaldehyde | 3-hydroxy-3-hydroxymethyloxindole | 46 |

| Bn, 5-Me | Water | Formaldehyde | 3-hydroxy-3-hydroxymethyloxindole | 73 |

| Bn, H | 2,6-dichloroaniline | Formaldehyde | 3-amino-3-hydroxymethyloxindole | 70 |

| Bn, H | Indole | Isatin-derived ketimine | 3,3′,3′′-trisindole | 93 |

Data sourced from Wang, J., et al. (2015). Synthesis of 3-Amino-3-hydroxymethyloxindoles and 3-Hydroxy-3-hydroxymethyloxindoles by Rh2(OAc)4-Catalyzed Three-Component Reactions of 3-Diazooxindoles with Formaldehyde and Anilines or Water. The Journal of Organic Chemistry, 80(1), 571-580 and Mei, L. Y., et al. (2014). Rhodium-catalyzed three-component reaction of 3-diazooxindoles with indoles and isatin-derived ketimines: a facile and versatile approach to functionalized 3,3′,3′′-trisindoles. Organic & Biomolecular Chemistry, 12(7), 1149-1156. rsc.orgacs.org

Stereoselective Rearrangement Processes

Ruthenium (Ru)-Catalyzed Reactions

Ruthenium catalysts have proven to be highly effective in promoting unique transformations of this compound, particularly in the realms of asymmetric spirocyclopropanation and intramolecular C-H insertion.

The synthesis of chiral spiro-cyclopropyloxindoles, which are significant in medicinal chemistry, has been achieved through catalytic asymmetric cyclopropanation reactions with this compound. Ruthenium(II)-Pheox complexes, in particular, have emerged as superior catalysts for the spirocyclopropanation of 3-diazooxindoles with a range of olefins. researchgate.net

Research has shown that the Ru(II)-Pheox catalyst, specifically the 6e variant, is highly effective for these reactions, affording high yields (up to 98%), excellent diastereoselectivities (up to >99:1 trans:cis), and impressive enantioselectivities (up to 99% ee). researchgate.net The optimal conditions for these transformations often involve using the Ru(II)-Pheox catalyst at a 5 mol% loading in toluene (B28343). Interestingly, the reaction temperature is dependent on the nature of the olefin; styrene derivatives react efficiently at 0°C, whereas more electron-deficient olefins necessitate higher temperatures of 25°C.

This methodology has been successfully applied to the synthesis of bioactive compounds. For instance, the anti-HIV active candidate 4a and the AMPK modulator 4c were synthesized from their corresponding diazooxindoles with high yields and enantioselectivities (82% yield, 95% ee for 4a ; 99% yield, 93% ee for 4b ). researchgate.net

Table 1: Ruthenium-Catalyzed Enantioselective Spirocyclopropanation

| Catalyst | Substrate (Olefin) | Yield (%) | Diastereoselectivity (trans:cis) | Enantioselectivity (ee, %) |

|---|---|---|---|---|

| Ru(II)-Pheox 6e | Styrene Derivatives | up to 98 | >99:1 | up to 99 |

| Ru(II)-Pheox 6e | Electron-Deficient Olefins | High | High | High |

| Ru(II)-Pheox 6e | Precursor for 4a | 82 | - | 95 |

| Ru(II)-Pheox 6e | Precursor for 4c | 99 | - | 93 |

Data compiled from multiple studies to show the general effectiveness of the catalyst system.

Ruthenium(II)-Pheox catalysts are also highly efficient in mediating the intramolecular C-H insertion of diazoamides derived from aniline derivatives to construct oxindole frameworks. researchgate.netscientific.net These reactions proceed with high yields, often up to 99%, and exhibit excellent regioselectivity. scientific.netresearchgate.net A notable advantage of this method is its rapid nature and the lack of significant substituent effects on the aromatic ring. scientific.netresearchgate.net

This catalytic system provides a direct and efficient route to various 3-substituted oxindoles, which are prevalent structural motifs in numerous natural products and biologically active compounds. rhhz.net

Enantioselective Spirocyclopropanation

Gold (Au)-Catalyzed Reactions

Gold catalysts have enabled novel cross-coupling and dimerization reactions of this compound, expanding its synthetic utility.

Gold(I)-catalyzed cross-coupling reactions of 3-diazooxindoles with diazoesters have been developed to stereoselectively produce (E)-3-alkylideneoxindoles. acs.orgresearchgate.net This method offers a versatile approach to these compounds, and density functional theory (DFT) calculations have been employed to understand the observed chemo- and stereoselectivity. researchgate.net A key feature of this strategy is the facile conversion of the synthesized (E)-3-alkylideneoxindoles into their corresponding (Z)-isomers through UV irradiation. acs.orgresearchgate.net

Furthermore, gold catalysis has been utilized in oxidative cross-coupling reactions involving two different arenes and a gold carbene generated from a diazo compound, leading to the formation of triarylmethane products. researchgate.net The use of a phosphoric acid co-catalyst has been shown to effectively suppress undesired homo-coupling reactions. researchgate.net

A gold-catalyzed dimerization of 3-diazooxindoles has been established as an effective method for the synthesis of isoindigos. researchgate.netlookchem.comlookchem.com This reaction demonstrates a broad substrate scope and good functional group tolerance, allowing for the preparation of a variety of substituted isoindigos. researchgate.netlookchem.com The efficiency of this method has also been demonstrated on a gram-scale, highlighting its practical applicability. researchgate.netlookchem.com The catalyst system often involves XPhosAuCl with AgPF6. researchgate.net It has been noted that the protecting group on the nitrogen atom of the oxindole is crucial for the success of this transformation. researchgate.net

Cross-Coupling Strategies

Iridium (Ir)-Catalyzed Asymmetric C-H Functionalization

Iridium catalysts have been instrumental in the development of asymmetric C-H functionalization reactions using 3-diazooxindoles. Specifically, chiral bis(imidazoline) NCN pincer iridium(III) complexes have been successfully employed for the enantioselective C-H insertion of 3-diazooxindoles into 1,4-cyclohexadiene (B1204751). rhhz.net This represents the first instance of an asymmetric intermolecular C-H carbenoid insertion reaction utilizing 3-diazooxindoles as carbene precursors. rhhz.net

These reactions, conducted with a low catalyst loading of 0.5 mol% at 0 °C, afford a diverse range of chiral 3-substituted oxindoles in good yields and with moderate to excellent enantioselectivities, reaching up to 99% ee. rhhz.netmdpi.com The protocol exhibits good functional group tolerance with respect to the this compound substrate. rhhz.netmdpi.com The reaction can also be scaled up to the 2 mmol level without any detriment to the catalyst's activity or the enantioselectivity of the product. rhhz.net

Table 2: Iridium-Catalyzed Asymmetric C-H Insertion

| Catalyst | Substrate (Diazooxindole) | Substrate (C-H Source) | Yield (%) | Enantioselectivity (ee, %) |

|---|---|---|---|---|

| Chiral (Phebim)Ir complexes | Various substituted 3-diazooxindoles | 1,4-Cyclohexadiene | Good | up to 99 |

Data reflects the general outcomes of the described catalytic system.

Palladium (Pd)-Catalyzed Cascade Reactions and Annulations

Palladium catalysis has emerged as a powerful tool for initiating cascade reactions and annulations involving this compound, enabling the construction of intricate polycyclic indole frameworks. A notable example is the palladium-catalyzed multicomponent cascade reaction of this compound with isocyanides and water, which yields N-fused polycyclic indoles such as oxazolo[3,2-a]indoles. rsc.orgrsc.org This reaction proceeds via an amide-assisted regioselective [3+1+1] annulation. rsc.org The scope of this transformation has been demonstrated with various substituted 3-diazooxindoles and isocyanides, affording the corresponding products in moderate to good yields. rsc.org

In a divergent approach, palladium catalysis has also been employed in the multicomponent reaction of 3-diazooxindoles, isocyanides, and anilines to selectively synthesize (E)-3-alkylidene oxindoles, which are valuable scaffolds in biologically active molecules. researchgate.net Furthermore, palladium acetate (B1210297) has been shown to mediate multicomponent cascades between 3-diazooxindoles, isocyanides, and water to form N-fused oxazolo[3,2-a]indoles. Studies have indicated that electron-donating groups on the this compound enhance reaction yields.

These palladium-catalyzed reactions highlight the versatility of this compound as a building block in the assembly of complex heterocyclic systems through carefully designed cascade sequences. rsc.orgresearchgate.netresearchgate.net

Table 1: Examples of Palladium-Catalyzed Reactions of this compound

| Reactants | Catalyst | Product Type | Yield (%) | Ref |

|---|---|---|---|---|

| This compound, Isocyanide, H₂O | Pd(OAc)₂ | N-fused oxazolo[3,2-a]indole | 37-76 | rsc.org |

| This compound, Isocyanide, Aniline | Palladium catalyst | (E)-3-Alkylidene oxindole | - | researchgate.net |

Copper (Cu)-Catalyzed Processes

Copper catalysts have proven effective in promoting various transformations of this compound, particularly in annulation reactions. A significant application is the copper-catalyzed [4+1] annulation of 3-diazooxindoles with enaminothiones, which provides a concise route to spiroindoline-fused sulfur heterocycles. figshare.comnih.gov This cascade process involves the in situ generation of a copper(I) carbene, followed by C–S and C–C bond formation. nih.gov The reaction exhibits broad substrate tolerance and delivers products in good to excellent yields. nih.gov

Furthermore, copper catalysis has been utilized in the (5+1) cycloaddition of 3-diazooxindoles with imidazolidines, affording medicinally relevant piperazine-spirooxindole frameworks. chemrxiv.org Both rhodium and copper catalysts are effective in this transformation, with copper(II) triflate (Cu(OTf)₂) proving to be a competent catalyst. chemrxiv.org An asymmetric version of this reaction has been developed using a combination of Cu(OTf)₂ and a chiral SaBOX ligand, yielding optically active products with high enantiomeric ratios. chemrxiv.org

Table 2: Copper-Catalyzed Annulations of this compound

| Reaction Type | Reactants | Catalyst | Product | Yield | Ref |

|---|---|---|---|---|---|

| [4+1] Annulation | This compound, Enaminothione | Cu(MeCN)₄BF₄ | Spiroindoline-fused S-heterocycle | Good to Excellent | nih.gov |

Other Emerging Transition Metal Catalytic Systems

Beyond palladium and copper, other transition metals are gaining prominence in catalyzing reactions of this compound.

Rhodium (Rh): Rhodium(II) catalysts, such as Rh₂(OAc)₄, are highly effective in facilitating three-component reactions. For instance, the coupling of 3-diazooxindoles, N,N-disubstituted anilines, and glyoxylates yields 3-aryl-3-substituted oxindoles in high yields. This reaction proceeds through the formation of a zwitterionic intermediate via carbene transfer, followed by an aldol-type trapping. Rhodium catalysis is also central to the synthesis of spirooxindoles through reactions with aldehydes, often with high diastereoselectivity.

Ruthenium (Ru): Ruthenium(II)-Pheox complexes have been successfully employed in the asymmetric spirocyclopropanation of 3-diazooxindoles with olefins. These reactions can achieve high yields, excellent diastereoselectivity, and high enantioselectivity.

Iridium (Ir): Iridium catalysts have enabled the asymmetric insertion of the carbene derived from this compound into C(sp³)–H bonds, leading to the synthesis of chiral indolin-2-ones.

Zinc (Zn): A zinc(II)-catalyzed [2+2+1] annulation of internal alkenes, 3-diazooxindoles, and isocyanates has been developed for the construction of multisubstituted spirooxindoles. This multicomponent reaction utilizes a low-toxicity main group metal catalyst and demonstrates broad substrate scope.

These emerging systems underscore the expanding utility of various transition metals in harnessing the reactivity of this compound for the synthesis of complex and stereochemically rich molecules.

Organocatalytic Approaches

Organocatalysis provides a valuable metal-free alternative for transformations involving this compound, often enabling asymmetric synthesis. Chiral organocatalysts have been employed in multicomponent reactions to construct spirooxindoles with high enantioselectivity. rsc.org

For example, a cooperative relay catalysis system involving a rhodium catalyst and a chiral bifunctional squaramide organocatalyst has been used in a three-component reaction of indole, this compound, and nitroethylene. oup.com This approach affords chiral nitroalkanes bearing a 3,3'-bisindole skeleton with good yield and high enantioselectivity. oup.com

Additionally, organocatalytic multicomponent cascade reactions have been designed to synthesize complex oxindole derivatives. These reactions can proceed through pathways like 1,3-proton shifts followed by [3+2] cycloadditions, offering an efficient strategy for constructing diverse oxindole frameworks. rsc.org The use of primary amine catalysts in combination with chiral phosphoric acids has also proven effective in the enantioselective alkylation of 3-hydroxyoxindoles with aldehydes, leading to disubstituted oxindoles. oup.com

Brønsted Acid-Catalyzed Transformations

Brønsted acids have been utilized to catalyze the reactions of 3-diazooxindoles, primarily by activating them towards nucleophilic attack. A notable application is the synthesis of 3-aryloxindoles through a Friedel-Crafts-type alkylation of electron-rich arenes. nih.govresearchgate.net In the presence of a catalytic amount of a strong Brønsted acid like trifluoromethanesulfonic acid (TfOH), this compound is protonated to form a diazonium ion intermediate. nih.gov This electrophilic species then undergoes reaction with arenes to furnish 3-aryloxindoles as single regioisomers in good to excellent yields. nih.gov

This methodology has also been extended to the alkylation of styrenes with 3-diazooxindoles, catalyzed by TfOH, to produce (Z)-3-(2-phenylethylidene)indolin-2-ones with high stereoselectivity. ntu.edu.sg These reactions represent a simple, metal-free approach for C-H functionalization and the formation of carbon-carbon bonds at the C3 position of the oxindole core. nih.govntu.edu.sg

Table 3: Brønsted Acid-Catalyzed Reactions of this compound

| Reactants | Catalyst | Reaction Type | Product | Yield | Ref |

|---|---|---|---|---|---|

| This compound, Electron-rich arene | TfOH | Friedel-Crafts Alkylation | 3-Aryloxindole | Good to Excellent | nih.gov |

Metal-Free and Catalyst-Free Reactions

A range of transformations involving this compound can proceed efficiently without the need for any metal or organocatalyst, often promoted by thermal or photochemical conditions. These reactions offer advantages in terms of cost, sustainability, and simplified purification procedures.

One significant example is the visible-light-mediated cyclopropanation of 3-diazooxindoles with arenes. acs.org This photochemical method allows for the synthesis of spiro[norcaradiene-7,3′-indolin]-2′-ones in high yields and with excellent diastereoselectivities under catalyst-free conditions. acs.org This approach avoids potential side reactions associated with high-energy UV light and expands the scope of metal-free carbene transfer reactions. acs.org

Furthermore, 3-diazooxindoles can undergo catalyst-free electrophilic addition reactions. For instance, they react with H-phosphine oxides at elevated temperatures to exclusively form (Z)-phosphinic hydrazides, demonstrating the electrophilic nature of the diazo nitrogen atom. researchgate.net This reaction proceeds with good chemoselectivity and tolerates a wide range of functional groups on both reactants. researchgate.net

In another catalyst-free process, fused 1H-pyrrole-2,3-diones react with 3-diazooxindoles in a formal [4+1] annulation to produce spiro[dihydrofuran-2,3'-oxindoles]. beilstein-journals.org This reaction occurs via a Michael addition followed by an intramolecular Sₙ2 cyclization, showcasing complete diastereocontrol. beilstein-journals.org

Table 4: List of Compounds

| Compound Name |

|---|

| This compound |

| Palladium(II) acetate |

| (E)-3-Alkylidene oxindole |

| Oxazolo[3,2-a]indole |

| Copper(I) tetra(acetonitrile) tetrafluoroborate |

| Copper(II) triflate |

| Spiroindoline-fused sulfur heterocycle |

| Piperazine-spirooxindole |

| SaBOX ligand |

| Rhodium(II) acetate |

| 3-Aryl-3-substituted oxindole |

| Ruthenium(II)-Pheox complex |

| Spiro[cyclopropane-1,3'-indolin]-2'-one |

| Indolin-2-one |

| Zinc(II) chloride |

| Spirooxindole |

| Squaramide |

| 3,3'-Bisindole |

| Chiral phosphoric acid |

| 3-Hydroxyoxindole |

| Trifluoromethanesulfonic acid |

| 3-Aryloxindole |

| (Z)-3-(2-Phenylethylidene)indolin-2-one |

| Spiro[norcaradiene-7,3′-indolin]-2′-one |

| (Z)-Phosphinic hydrazide |

| H-phosphine oxide |

| Fused 1H-pyrrole-2,3-dione |

| Spiro[dihydrofuran-2,3'-oxindole] |

| 3-Bromooxindole |

| Isocyanide |

| Aniline |

| Enaminothione |

| Imidazolidine |

| Glyoxylate |

| Olefin |

| Nitroethylene |

| Styrene |

| Arene |

| Indole |

| N,N-disubstituted aniline |

| Aldehyde |

| Internal alkene |

Applications in Diversity Oriented Synthesis and Complex Molecular Architecture Construction

Strategic Construction of Spirocyclic Oxindole (B195798) Derivatives

The oxindole scaffold, particularly with a spirocyclic quaternary stereocenter at the C3 position, is a prominent feature in numerous natural products and pharmacologically active compounds. frontiersin.orgnih.gov 3-Diazooxindoles are key precursors for the synthesis of these valuable spiro-oxindole derivatives.

The synthesis of spiro[cyclopropane-1,3'-oxindoles] from 3-diazooxindoles has been achieved through various catalytic and catalyst-free methods, often with high diastereoselectivity. thieme-connect.comresearchgate.netrsc.org These reactions typically involve the reaction of a 3-diazooxindole with an alkene.

One notable method involves a highly diastereoselective synthesis using indium(III) chloride as a catalyst in water, reacting 3-diazooxindoles with chalcones. thieme-connect.comresearchgate.net This approach provides a straightforward route to a range of spiro[cyclopropane-1,3'-oxindoles]. Another strategy employs rare-earth metal salts, such as scandium(III) triflate, in a multicomponent reaction to produce highly substituted spirocyclopropyl oxindoles with excellent diastereoselectivity. acs.orgacs.org Density functional theory (DFT) calculations have supported the observed selectivity, highlighting the role of the metal's coordinating ability and oxophilicity. acs.org

Catalytic asymmetric cyclopropanation has also been a focus, with early reports using Rh2(S-PTTL)4 as a catalyst to achieve moderate to good enantioselectivity and excellent diastereoselectivity. Other successful enantioselective methods have utilized catalysts based on mercury(II), gold, and ruthenium. rsc.org Furthermore, solvent- and transition-metal-free conditions have been developed for the reaction between cyclic diazoamides and alkenes. researchgate.net

A summary of representative syntheses of spiro[cyclopropane-1,3'-oxindoles] from 3-diazooxindoles is presented below:

| Catalyst/Conditions | Reactant 2 | Key Features |

| InCl₃ in H₂O | Chalcones | High diastereoselectivity. thieme-connect.comresearchgate.net |

| Sc(OTf)₃ | Multicomponent | High diastereoselectivity (≤94:6:0:0). acs.orgacs.org |

| Rh₂(S-PTTL)₄ | Olefins | Catalytic asymmetric cyclopropanation with moderate to good enantioselectivity. |

| Hg(OTf)₂ / Chiral Phosphine (B1218219) Ligand | Alkenes | High diastereo- and enantioselectivity. rsc.org |

| Au Catalyst / Chiral Phosphine Ligand | Alkenes | High enantioselectivity. rsc.org |

| Ru(II) Complex | Alkenes | High enantioselectivity. rsc.org |

| Solvent- and Metal-Free | Alkenes | Efficient synthesis under mild conditions. researchgate.net |

The rhodium(II)-catalyzed reaction of 3-diazooxindoles with aldehydes serves as a powerful method for the diastereoselective synthesis of spiro[indolo-oxiranes] and spiro[indolo-dioxolanes]. frontiersin.org The outcome of the reaction can be controlled by the stoichiometry of the aldehyde.

In the presence of a slight excess of an aromatic aldehyde, a rhodium(II) acetate (B1210297) dimer-catalyzed reaction of 3-diazooxindoles generates a carbonyl ylide dipole which undergoes an intermolecular stereoselective cyclization to yield spiro-oxiranes. frontiersin.orgnih.gov This reaction proceeds with the formation of a cis-epoxide. frontiersin.orgnih.gov

When a larger excess of the aldehyde is used, a [3+2] cycloaddition occurs between the initially formed carbonyl ylide and a second molecule of the aldehyde, leading to the formation of spiro-dioxolanes with complete diastereoselectivity. frontiersin.orgnih.gov These reactions have been successfully carried out "on-water," highlighting a green chemistry approach. frontiersin.orgnih.gov

| Product Type | Aldehyde Stoichiometry | Key Features |

| Spiro[indolo-oxiranes] | 1.2 equivalents | cis-selective epoxide formation. frontiersin.orgnih.gov |

| Spiro[indolo-dioxolanes] | 4 equivalents | Complete diastereoselectivity. frontiersin.orgnih.gov |

Spiro[dihydrofuran-2,3'-oxindoles] are another class of valuable heterocyclic compounds that can be synthesized from 3-diazooxindoles. A facile, catalyst-free, and highly diastereoselective method has been developed involving the formal [4+1] annulation reaction of 3-diazooxindoles with fused 1H-pyrrole-2,3-diones. beilstein-journals.orgnih.govbeilstein-journals.org This reaction represents the first example of a catalyst-free formal [4+1] cycloaddition involving complex diazo compounds and enones. beilstein-journals.org

This approach is significant as it provides access to novel heterocyclic systems that are heteroanalogues of antimicrobial and antibiofilm fungal metabolites. nih.govbeilstein-journals.org The reaction proceeds efficiently with various fused 1H-pyrrole-2,3-diones, including benzoxazine, quinoxaline, and morpholine (B109124) derivatives. beilstein-journals.org

In a different strategy, a pseudo-three-component reaction has been developed where isatin (B1672199) hydrazone is oxidized in situ to this compound, which then undergoes a formal [4+1] cycloaddition with N-substituted pyrroloquinoxalinetriones to form spiro[dihydrofuran-2,3'-oxindoles]. colab.ws

The reactivity of 3-diazooxindoles extends to the synthesis of a variety of other spiroannulated oxindoles. For instance, Rh(III)-catalyzed [4+1] redox-neutral spirocyclization of N-aryl amidines with 3-diazooxindoles yields 3-spirooxindole 3H-indoles. rsc.org This process involves a cascade of C-H bond activation, rhodium-carbene formation, migratory insertion, and intramolecular nucleophilic addition. rsc.org

Furthermore, 3-diazooxindoles can be employed in rhodium-catalyzed three-component reactions with amines and electrophiles to generate diverse 3-aryl-3-substituted oxindoles.

Spiro[dihydrofuran-2,3'-oxindoles]

Formation of Fused Polycyclic Heterocyclic Systems

Beyond spirocycles, 3-diazooxindoles are instrumental in constructing fused polycyclic heterocyclic systems, which are prevalent in many biologically active molecules and natural products. researchgate.net

A significant application of 3-diazooxindoles is in the synthesis of indazole derivatives. The [3+2] dipolar cycloaddition of 3-diazoindolin-2-ones with arynes provides an efficient route to spiro[indazole-3,3′-indolin]-2′-ones. acs.orgnih.govresearchgate.net This reaction proceeds under mild conditions and generally gives excellent yields. acs.org The arynes can be generated in situ from o-(trimethylsilyl)aryl triflates in the presence of a fluoride (B91410) source like cesium fluoride or tetrabutylammonium (B224687) fluoride. organic-chemistry.org

The resulting spiro[indazole-3,3′-indolin]-2′-ones can undergo subsequent thermal isomerization to afford indazolo[2,3-c]quinazolin-6(5H)-ones, further expanding the molecular diversity accessible from 3-diazooxindoles. acs.org

| Reaction Type | Reactants | Product | Key Features |

| [3+2] Dipolar Cycloaddition | 3-Diazoindolin-2-one, Aryne | Spiro[indazole-3,3′-indolin]-2′-one | Mild conditions, excellent yields. acs.orgnih.gov |

| Thermal Isomerization | Spiro[indazole-3,3′-indolin]-2′-one | Indazolo[2,3-c]quinazolin-6(5H)-one | Access to fused polycyclic systems. acs.org |

Construction of Benzo[c]naphthyridinones

A novel and efficient methodology for synthesizing benzo[c]naphthyridinone derivatives utilizes a rhodium(III)-catalyzed and copper(I)-oxidized annulation of 3-diazooxindoles with 3-aryl-5-isoxazolones. rsc.orgrsc.org This transformation is significant as it involves an unprecedented ring-expansion of the oxindole core to generate a tricyclic system in situ. rsc.orgrsc.org The reaction proceeds through a domino sequence involving the formation of consecutive C–C and C–N bonds, followed by the elimination of carbon dioxide. rsc.org

The proposed mechanism, supported by detailed Density Functional Theory (DFT) studies, begins with the rhodium-catalyzed reaction between the this compound and the isoxazolone. rsc.org This process facilitates a ring-expansion cascade, ultimately leading to the desired benzo[c]naphthyridinone scaffold, a core structure found in various natural alkaloids with notable biological activities. rsc.orgresearchgate.net The reaction demonstrates good functional group tolerance. rsc.org

Table 1: Rh(III)-Catalyzed Synthesis of Benzo[c]naphthyridinone Derivatives Reaction conditions typically involve a Rh(III) catalyst, a Cu(I) oxidant, an additive, and a solvent, heated under a nitrogen atmosphere. rsc.org

| Entry | This compound Substituent (N) | 3-Aryl-5-isoxazolone Substituent (Aryl) | Yield (%) |

| 1 | Benzyl | Phenyl | 85 |

| 2 | Methyl | 4-Methylphenyl | 82 |

| 3 | Benzyl | 4-Methoxyphenyl | 73 |

| 4 | Methyl | 4-Chlorophenyl | 78 |

| 5 | Benzyl | 2-Naphthyl | 65 |

Access to Isochromenoindolones

An efficient synthesis of structurally diverse isochromenoindolones has been developed through a Rhodium(III)-catalyzed C–H activation and cyclization reaction. nih.govx-mol.net This method involves the reaction of N-methoxyarylamides with 3-diazooxindoles, leading to the streamlined formation of both C–C and C–O bonds in a single pot. nih.govrsc.org

The reaction is initiated by a Rh(III)-catalyzed C–H activation of the N-methoxybenzamide, followed by carbene insertion from the this compound and subsequent protonolysis. rsc.org This sequence generates an alkylated intermediate which then undergoes an intramolecular nucleophilic addition and elimination of methoxyamine to yield the final isochromenoindolone product. sci-hub.se This protocol exhibits a broad substrate scope and good tolerance for various functional groups, providing access to a new class of privileged scaffolds in moderate to good yields. nih.govsci-hub.se Kinetic isotope effect (KIE) studies support that the C-H activation step is involved in the rate-determining step of the reaction. sci-hub.se

Table 2: Synthesis of Isochromenoindolones via Rh(III)-Catalyzed C-H Activation Reaction conditions: [CpRhCl₂]₂ catalyst, AgSbF₆ co-catalyst, in a solvent like DCE at elevated temperatures.* rsc.orgsci-hub.se

| Entry | N-Methoxyarylamide Substituent | This compound Substituent (on aryl ring) | Yield (%) |

| 1 | 4-Methyl | H | 90 |

| 2 | 4-Methoxy | H | 85 |

| 3 | 4-Fluoro | H | 75 |

| 4 | H | 5-Methoxy | 85 |

| 5 | H | 5-Chloro | 68 |

| 6 | H | 5,7-Dimethyl | 50 |

Generation of Fused Pyrroloindoline Architectures

Fused pyrroloindoline scaffolds are prevalent in a vast number of complex natural products and medicinally important compounds. researchgate.netnih.gov 3-Diazooxindoles serve as excellent precursors for constructing these architectures, primarily through [3+2] cycloaddition reactions. In these reactions, the this compound can act as a precursor to a rhodium-carbene, which then behaves as a 1,3-dipole.

A prominent example is the reaction of 3-diazooxindoles with azomethine ylides, which are generated in situ from the condensation of isatins and an amino acid like sarcosine. frontiersin.org This three-component 1,3-dipolar cycloaddition reaction leads to the formation of complex spiro-pyrrolidine-oxindoles, a class of fused pyrroloindoline systems. frontiersin.org The reaction can be carried out under green conditions, for instance using ionic liquids, which can enhance both the reaction rate and selectivity compared to traditional organic solvents. frontiersin.org This strategy allows for the rapid assembly of polycyclic systems with multiple stereocenters.

Table 3: [3+2] Cycloaddition for Fused Pyrroloindoline Synthesis This table illustrates the general components for the synthesis of spirooxindole-pyrrolidines.

| Dipole Precursor | Dipolarophile Source | Resulting Architecture | Catalyst/Medium |

| This compound (via Rh-carbene) | Azomethine Ylide (from Isatin + Sarcosine) | Spiro[pyrrolidine-3,3'-oxindole] | Rh₂(OAc)₄ / Toluene (B28343) |

| This compound (via Rh-carbene) | Aldehyde + Amine | Spiro[pyrrolidine-3,3'-oxindole] | Cu(I) / Solvent |

Regio- and Stereoselective Synthesis of Substituted Oxindoles

The precise control of substituent placement (regioselectivity) and spatial orientation (stereoselectivity) is paramount in modern drug discovery. This compound has proven to be an exceptional starting material for achieving such control in the synthesis of various substituted oxindoles.

Synthesis of 3-Aryloxindoles

A straightforward, metal-free method for synthesizing 3-aryloxindoles involves a Brønsted acid-catalyzed Friedel-Crafts type alkylation of electron-rich arenes with 3-diazooxindoles. acs.orgnih.gov In the presence of a catalytic amount of triflic acid (TfOH), the reaction proceeds smoothly to afford a range of 3-aryloxindoles in good to excellent yields with high regioselectivity. acs.orghep.com.cn The proposed mechanism involves the acid-catalyzed protonation of the diazo compound to form a reactive diazonium ion, which is then attacked by the electron-rich arene in a classic Friedel-Crafts alkylation, releasing nitrogen gas as the only byproduct. nih.gov

Alternatively, a transition-metal-catalyzed approach has been developed using an Iridium(III) catalyst. This method achieves the direct C-H functionalization of triphenylphosphine (B44618) oxide with 3-diazooxindoles, where the phosphine oxide acts as both a directing group and the aryl source. nih.gov This protocol offers high atom economy and produces a variety of 3-(2-(diphenylphosphoryl)phenyl)indolin-2-one derivatives, which are valuable synthetic intermediates. nih.gov

Table 4: Methodologies for the Synthesis of 3-Aryloxindoles

| Methodology | Catalyst | Arene Component | Key Features |

| Friedel-Crafts Alkylation | TfOH (Brønsted Acid) | Electron-rich arenes (e.g., anisole, xylenes) | Metal-free, mild conditions, high regioselectivity. acs.orgnih.gov |

| C-H Functionalization | Cp*Ir(III) complex | Triphenylphosphine Oxide | High atom economy, directing-group assisted. nih.gov |

Stereoselective Generation of 3-Alkylideneoxindoles

3-Alkylideneoxindoles are important structural motifs and key intermediates in organic synthesis. A versatile gold(I)-catalyzed cross-coupling reaction between 3-diazooxindoles and diazoesters provides a highly stereoselective route to (E)-3-alkylideneoxindoles. acs.orgx-mol.net Density functional theory (DFT) calculations have rationalized the observed high chemo- and stereoselectivity of this transformation. acs.org A significant advantage of this method is that the resulting (E)-isomers can be easily converted to their corresponding (Z)-isomers upon simple UV irradiation, granting access to both geometric forms. acs.org

Another powerful strategy involves a palladium-catalyzed three-component tandem reaction. This approach combines Sonogashira, Heck, and Suzuki-Miyaura couplings to stereoselectively synthesize 3-(1,3-diarylallylidene)oxindoles. researchgate.net Remarkably, the stereochemical outcome can be controlled to favor either the (E)- or (Z)-isomer by carefully selecting the palladium ligand and adjusting the reaction temperature. researchgate.net

Table 5: Stereoselective Synthesis of 3-Alkylideneoxindoles

| Catalyst System | Reactants | Isomer | Key Control Element |

| Gold(I) Chloride/Ligand | This compound + Diazoester | (E)-isomer | Catalyst choice. acs.org |

| UV Light | (E)-3-Alkylideneoxindole | (Z)-isomer | Post-reaction irradiation. acs.org |

| Palladium(0)/Ligand | Propiolamide + Aryl Iodide + Arylboronic Acid | (E)- or (Z)-isomer | Ligand and Temperature. researchgate.net |

Methodologies for 3,3-Disubstituted Oxindole Assembly

The construction of the C3-quaternary stereocenter in 3,3-disubstituted oxindoles represents a significant synthetic challenge, as this motif is central to the structure of numerous complex natural products. nih.govacs.org The elaboration of 3-diazooxindoles has been established as a key strategy for assembling these intricate structures. nih.govacs.org

A highly efficient method involves a rhodium(II)-catalyzed three-component reaction of 3-diazooxindoles, indoles, and ethyl glyoxylate (B1226380). acs.org This reaction proceeds with high yields and excellent diastereoselectivity to furnish mixed 3,3'-bisindoles, which are valuable precursors for the total synthesis of alkaloids like (±)-gliocladin C. acs.org The reaction involves the formation of a zwitterionic intermediate from the rhodium-carbene and the indole (B1671886), which is then trapped by the electrophilic ethyl glyoxylate.

Multicomponent reactions are particularly powerful in this context. For instance, a copper-catalyzed four-component reaction of 3-diazooxindoles, aldehydes, amines, and electron-deficient alkenes or alkynes has been developed to construct complex spiroheterocyclic systems, which are a class of 3,3-disubstituted oxindoles. mdpi.com These methods highlight the capacity of this compound to serve as a linchpin in convergent strategies for rapidly building molecular complexity.

Table 6: Three-Component Synthesis of Mixed 3,3'-Bisindoles Reaction conditions: Rh₂(OAc)₄ catalyst in a solvent such as dichloromethane (B109758) (DCM). acs.org

| Entry | This compound (N-substituent) | Indole (C5-substituent) | Yield (%) | Diastereomeric Ratio (dr) |

| 1 | Methyl | H | 95 | >20:1 |

| 2 | Benzyl | H | 93 | >20:1 |

| 3 | Methyl | Methoxy | 96 | >20:1 |

| 4 | Methyl | Bromo | 90 | >20:1 |

| 5 | Allyl | H | 89 | >20:1 |

Advanced Multi-Component Reaction Design

Multicomponent reactions (MCRs), which involve the combination of three or more reactants in a single operation to form a complex product, represent a highly efficient strategy in modern organic synthesis. researchgate.netnih.gov This approach is particularly valuable in diversity-oriented synthesis (DOS), where the goal is to rapidly generate libraries of structurally diverse and complex molecules. nih.gov this compound has emerged as a powerful and versatile building block in the design of advanced MCRs, enabling the construction of intricate molecular architectures, particularly those centered around the privileged oxindole scaffold. mdpi.com The unique reactivity of the diazo group allows for its participation in a variety of catalytic cascade reactions, leading to the formation of complex polycyclic and spirocyclic systems with high atom economy and procedural simplicity. researchgate.netnih.gov

Recent research has focused on developing novel MCRs using this compound through various catalytic systems, including those based on rhodium, palladium, and zinc. These reactions often proceed through the in situ generation of reactive intermediates like metal carbenes, which can then be trapped by a sequence of reactants to assemble complex products. acs.org

Rhodium-Catalyzed Three-Component Reactions

Rhodium(II) acetate (Rh₂(OAc)₄) is a particularly effective catalyst for promoting the decomposition of 3-diazooxindoles to generate rhodium-carbene intermediates. These intermediates can be trapped by nucleophiles to form ylides, which then react with a third component in an aldol-type reaction.

A notable example is the Rh₂(OAc)₄-catalyzed three-component reaction of 3-diazooxindoles, formaldehyde (B43269), and anilines or water. acs.org This process efficiently yields substituted 3-amino-3-hydroxymethyloxindoles or 3-hydroxy-3-hydroxymethyloxindoles. The reaction is initiated by the formation of an active ammonium (B1175870) or oxonium ylide from the rhodium carbene and the aniline (B41778) or water, which is subsequently trapped by formaldehyde. acs.org This atom- and step-economic transformation demonstrates high functional group tolerance. acs.org

The scope of this reaction was explored with various substituents on both the this compound and the aniline components. Generally, good yields were obtained regardless of the electronic properties of the substituents on the this compound's aromatic ring. acs.org For the aniline component, electron-deficient anilines tended to favor the desired three-component reaction. acs.org

Table 1: Rh₂(OAc)₄-Catalyzed Three-Component Synthesis of 3-Amino-3-hydroxymethyloxindoles acs.org

Reaction of N-protected 3-diazooxindoles (1), anilines (2), and formaldehyde (3) in the presence of Rh₂(OAc)₄.

| This compound (Protecting Group, Substituent) | Aniline (Substituent) | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| N-Bn, H | 4-Cl | Dioxane | 12 | 70 |

| N-Me, H | 4-Cl | Dioxane | 12 | 75 |

| N-Ac, H | 4-Cl | Dioxane | 12 | 81 |

| N-Bn, 5-Me | 4-Cl | Dioxane | 12 | 78 |

| N-Bn, 5-Cl | 4-Cl | Dioxane | 12 | 72 |

| N-Bn, H | 2,6-di-Me | Dioxane | 12 | 79 |

Palladium-Catalyzed Multicomponent Reactions

Palladium catalysts have enabled the development of divergent and selective MCRs involving 3-diazooxindoles. One such process is the synthesis of (E)-3-alkylidene oxindoles from the reaction of a this compound, an isocyanide, and an aniline. acs.orgnih.gov This reaction proceeds via a proposed mechanism involving the formation of a palladium-carbene complex, which then reacts with the isocyanide and aniline to generate the final product with isolated yields ranging from 31–83%. acs.orgnih.gov

In a different palladium-catalyzed multicomponent cascade, 3-diazooxindoles react with isocyanides and water to synthesize N-fused polycyclic indoles, specifically oxazolo[3,2-a]indoles. researchgate.net This transformation involves an in situ generated amide that directs a regioselective [3+1+1] annulation reaction. researchgate.net The reaction demonstrates good functional group tolerance, with electron-donating groups on the this compound enhancing yields.

Table 2: Palladium-Catalyzed Three-Component Synthesis of (E)-3-Alkylidene Oxindoles acs.org

Reaction of N-substituted 3-diazooxindoles, isocyanides, and anilines.

| This compound (N-Substituent) | Isocyanide | Aniline | Yield (%) |

|---|---|---|---|

| N-Me | tert-Butyl isocyanide | Aniline | 83 |

| N-Bn | tert-Butyl isocyanide | Aniline | 75 |

| N-Me | Cyclohexyl isocyanide | Aniline | 78 |

| N-Me | tert-Butyl isocyanide | 4-MeO-aniline | 72 |

| N-Me | tert-Butyl isocyanide | 4-Cl-aniline | 76 |

Zinc(II)-Catalyzed [2+2+1] Annulation

Main-group metal catalysts, such as zinc(II), offer a less toxic alternative for designing MCRs. A zinc(II)-catalyzed [2+2+1] annulation of internal alkenes, 3-diazooxindoles, and isocyanates has been developed for the construction of multisubstituted spirooxindoles. This one-pot transformation achieves yields of up to 96% and involves the in situ generation of a sulfur-containing spirocyclic intermediate from the [4+1] annulation of the this compound and a sulfonyl isocyanate. This intermediate then acts as a 1,3-dipole, reacting with the internal alkene (an α-oxo ketene (B1206846) dithioacetal) to furnish the final spirooxindole product. The reaction tolerates a range of electron-donating and electron-withdrawing groups on the this compound.

Table 3: Zinc(II)-Catalyzed [2+2+1] Annulation for Spirooxindole Synthesis

Reaction of N-Ac 3-diazooxindoles, tosyl isocyanate, and α-oxo ketene dithioacetals catalyzed by Zn(OTf)₂.